R-BC154 (acetate)
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Overview
Description
R-BC154 (acetate) is a selective fluorescent antagonist of the α9β1 integrin. This compound is known for its high affinity and activation-dependent properties, making it a valuable probe for investigating the binding activity of α9β1 and α4β1 integrins . It is particularly useful in scientific research for studying integrin interactions and has applications in various fields, including biology and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-BC154 (acetate) involves a series of steps, including the use of N-phenylsulfonyl proline dipeptides. The compound is assembled using the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method ensures high specificity and efficiency in the production of the compound.
Industrial Production Methods
While specific industrial production methods for R-BC154 (acetate) are not detailed, the synthesis typically involves standard organic chemistry techniques and equipment. The compound is produced in controlled laboratory environments to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
R-BC154 (acetate) primarily undergoes binding reactions with integrins. It has shown high nanomolar binding affinities to α9β1 integrin with potent cross-reactivity against α4β1 integrin under physiological conditions .
Common Reagents and Conditions
The synthesis of R-BC154 (acetate) involves reagents such as N-phenylsulfonyl proline dipeptides and the use of Cu(I) as a catalyst in the azide-alkyne cycloaddition reaction. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Major Products Formed
The major product formed from the synthesis of R-BC154 (acetate) is the fluorescent α9β1 integrin antagonist itself. This compound is used as a probe in various scientific studies .
Scientific Research Applications
R-BC154 (acetate) has a wide range of applications in scientific research:
Mechanism of Action
R-BC154 (acetate) exerts its effects by binding to α9β1 and α4β1 integrins. This binding is highly specific and dependent on the activation state of the integrins . The compound acts as an antagonist, inhibiting the interaction of integrins with their natural ligands. This mechanism is useful for studying integrin-mediated cellular processes and for developing therapeutic strategies targeting integrins .
Comparison with Similar Compounds
R-BC154 (acetate) is unique due to its high affinity and activation-dependent binding properties. Similar compounds include other integrin antagonists such as:
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656 These compounds also target integrins but may differ in their specificity, binding affinities, and applications .
Properties
Molecular Formula |
C56H65N9O14S3 |
---|---|
Molecular Weight |
1184.4 g/mol |
IUPAC Name |
[9-[4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-(4-pyrrolidin-1-yloxyphenyl)ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;acetate |
InChI |
InChI=1S/C54H61N9O12S3.C2H4O2/c1-5-59(6-2)38-18-23-44-49(30-38)74-50-31-39(60(7-3)8-4)19-24-45(50)52(44)46-25-22-43(32-51(46)78(71,72)73)76(67,68)55-33-37-34-62(58-57-37)40-29-48(63(35-40)77(69,70)42-14-10-9-11-15-42)53(64)56-47(54(65)66)28-36-16-20-41(21-17-36)75-61-26-12-13-27-61;1-2(3)4/h9-11,14-25,30-32,34,40,47-48,55H,5-8,12-13,26-29,33,35H2,1-4H3,(H2-,56,64,65,66,71,72,73);1H3,(H,3,4)/t40-,47+,48+;/m1./s1 |
InChI Key |
PRWWSYGWKHQCBT-MOVBADFXSA-N |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCC5=CN(N=N5)[C@@H]6C[C@H](N(C6)S(=O)(=O)C7=CC=CC=C7)C(=O)N[C@@H](CC8=CC=C(C=C8)ON9CCCC9)C(=O)O)S(=O)(=O)O.CC(=O)[O-] |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCC5=CN(N=N5)C6CC(N(C6)S(=O)(=O)C7=CC=CC=C7)C(=O)NC(CC8=CC=C(C=C8)ON9CCCC9)C(=O)O)S(=O)(=O)O.CC(=O)[O-] |
Origin of Product |
United States |
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